molecular formula C12H15NO3S B175523 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 13573-28-9

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No. B175523
CAS RN: 13573-28-9
M. Wt: 253.32 g/mol
InChI Key: DVSLPPSXVDZQHH-UHFFFAOYSA-N
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Patent
US08921383B2

Procedure details

6-(Toluene-4-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane (510 mg, 2 mmol) and magnesium granular (336 mg, 14 mmol) were sonicated for one hour in methanol (100 ml). Almost all solvent was removed from the grey reaction mixture on a rotary evaporator to give a viscous grey residue. Diethyl ether (10 ml) and sodium sulfate decahydrate (1 g) were added and the resulting light grey mixture was stirred vigorously for 30 minutes before filtration. The filtrate was dried over anhydrous sodium sulfate and anhydrous oxalic acid (90 mg, 1 mmol) dissolved in Ethanol (˜0.5 mL) was added to the organic phase. A thick white precipitate formed instantly. It was filtered off and dried under vacuum to give 2-oxa-6-azaspiro[3.3]heptane hemioxalate (140 mg, 37%) off-white solid. 1H NMR (300 MHz, CDCl3) δ 4.64 (s, 4H), 4.11 (s, 4H).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:16][C:12]3([CH2:15][O:14][CH2:13]3)[CH2:11]2)(=O)=O)=CC=1.[Mg].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+].[C:43]([OH:48])(=[O:47])[C:44]([OH:46])=[O:45]>CO.C(O)C.C(OCC)C>[C:43]([OH:48])(=[O:47])[C:44]([OH:46])=[O:45].[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1.[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1 |f:2.3.4.5.6.7.8.9.10.11.12.13.14,15.16.17,22.23.24|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Name
Quantity
336 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting light grey mixture was stirred vigorously for 30 minutes before filtration
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Almost all solvent was removed from the grey reaction mixture on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a viscous grey residue
ADDITION
Type
ADDITION
Details
was added to the organic phase
CUSTOM
Type
CUSTOM
Details
A thick white precipitate formed instantly
FILTRATION
Type
FILTRATION
Details
It was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C1OCC12CNC2.C2OCC21CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.